N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound features a pyrrolidine ring linked to a benzene ring through a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization.
Sulfonamide Formation: The pyrrolidine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
N-Dihexylation: The final step involves the alkylation of the nitrogen atom with hexyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with similar biological activity.
Phenylpyrrolidines: Compounds with a benzene ring linked to a pyrrolidine ring, exhibiting similar pharmacological properties.
Uniqueness
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its biological activity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C22H36N2O3S |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H36N2O3S/c1-3-5-7-9-17-23(18-10-8-6-4-2)28(26,27)21-15-13-20(14-16-21)24-19-11-12-22(24)25/h13-16H,3-12,17-19H2,1-2H3 |
InChI Key |
GENOZNITPPIYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)S(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
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